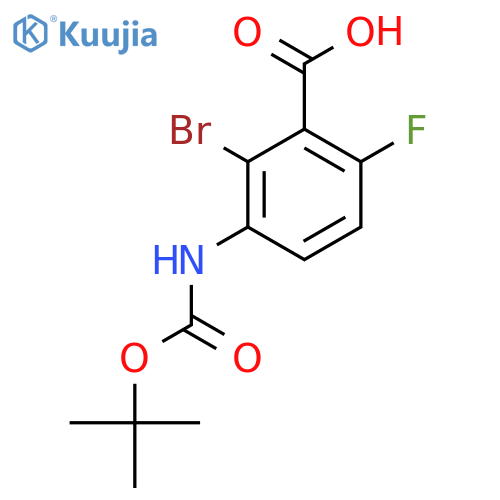

Cas no 2764017-51-6 (2-bromo-3-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid)

2-bromo-3-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-bromo-3-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid

- EN300-35255283

- 2764017-51-6

- 2-bromo-3-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid

-

- インチ: 1S/C12H13BrFNO4/c1-12(2,3)19-11(18)15-7-5-4-6(14)8(9(7)13)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17)

- InChIKey: ZBSNCTXCEKJXAY-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C(=O)O)=C(C=CC=1NC(=O)OC(C)(C)C)F

計算された属性

- せいみつぶんしりょう: 333.00120g/mol

- どういたいしつりょう: 333.00120g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 358

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

2-bromo-3-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-35255283-0.05g |

2-bromo-3-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid |

2764017-51-6 | 0.05g |

$1080.0 | 2023-09-03 | ||

| Enamine | EN300-35255283-0.1g |

2-bromo-3-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid |

2764017-51-6 | 0.1g |

$1131.0 | 2023-09-03 | ||

| Enamine | EN300-35255283-1.0g |

2-bromo-3-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid |

2764017-51-6 | 1.0g |

$1629.0 | 2023-07-06 | ||

| Enamine | EN300-35255283-10.0g |

2-bromo-3-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid |

2764017-51-6 | 10.0g |

$7004.0 | 2023-07-06 | ||

| Enamine | EN300-35255283-10g |

2-bromo-3-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid |

2764017-51-6 | 10g |

$5528.0 | 2023-09-03 | ||

| Enamine | EN300-35255283-0.25g |

2-bromo-3-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid |

2764017-51-6 | 0.25g |

$1183.0 | 2023-09-03 | ||

| Enamine | EN300-35255283-5g |

2-bromo-3-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid |

2764017-51-6 | 5g |

$3728.0 | 2023-09-03 | ||

| Enamine | EN300-35255283-0.5g |

2-bromo-3-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid |

2764017-51-6 | 0.5g |

$1234.0 | 2023-09-03 | ||

| Enamine | EN300-35255283-2.5g |

2-bromo-3-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid |

2764017-51-6 | 2.5g |

$2520.0 | 2023-09-03 | ||

| Enamine | EN300-35255283-1g |

2-bromo-3-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid |

2764017-51-6 | 1g |

$1286.0 | 2023-09-03 |

2-bromo-3-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid 関連文献

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

2-bromo-3-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acidに関する追加情報

Introduction to 2-bromo-3-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid (CAS No. 2764017-51-6)

2-bromo-3-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 2764017-51-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of fluorinated benzoic acids, a subgroup known for its broad range of biological activities and potential therapeutic applications. The presence of both bromine and fluorine substituents, along with the protective tert-butoxycarbonyl (Boc) group on the amino functionality, makes this molecule a versatile intermediate in the synthesis of more complex pharmacological agents.

The structural features of 2-bromo-3-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid contribute to its unique chemical properties and reactivity. The bromine atom at the 2-position enhances electrophilic aromatic substitution reactions, while the fluorine atom at the 6-position introduces electronic and steric effects that can influence binding affinity to biological targets. The Boc-protected amino group provides stability during synthetic procedures while allowing for selective deprotection when needed, making it an invaluable building block in drug discovery pipelines.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability compared to their non-fluorinated counterparts. Studies have demonstrated that fluorine atoms can modulate the pharmacokinetic profiles of drugs, often leading to increased efficacy and reduced side effects. 2-bromo-3-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid exemplifies this trend, as its structural design allows for fine-tuning of these properties through strategic modifications.

One of the most compelling applications of 2-bromo-3-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid is in the development of kinase inhibitors, a class of drugs that target dysregulated signaling pathways in cancer and inflammatory diseases. The benzoic acid core is a common scaffold in kinase inhibitors due to its ability to form hydrogen bonds with key residues in the enzyme active site. The bromine and fluorine substituents further enhance binding interactions by participating in halogen bonding or π-stacking interactions, respectively. Additionally, the Boc-protected amino group can be incorporated into peptidomimetic inhibitors, expanding the compound’s utility in drug design.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and selectivities of compounds like 2-bromo-3-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid with high accuracy. Molecular docking studies have shown that this compound can effectively interact with various kinase targets, including Janus kinases (JAKs) and tyrosine kinases (TyKs), which are implicated in autoimmune disorders and cancer. These findings have spurred interest in exploring derivatives of this compound as potential lead candidates for novel therapeutics.

The synthesis of 2-bromo-3-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Typically, the synthesis begins with the bromination of 6-fluorobenzoic acid followed by selective protection of the amino group with a Boc anhydride. The resulting intermediate is then subjected to further functionalization at the 3-position, often through nucleophilic aromatic substitution or cross-coupling reactions. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions, have been employed to improve efficiency and minimize byproduct formation.

The pharmaceutical industry has recognized the potential of 2-bromo-3-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid as a key intermediate in drug development. Several companies have initiated programs to explore its derivatives as candidates for treating neurological disorders, cardiovascular diseases, and infectious diseases. Preclinical studies have begun to evaluate the efficacy and safety profiles of compounds derived from this scaffold, with promising results suggesting their therapeutic potential.

In conclusion,2-bromo-3-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid (CAS No. 2764017-51-6) represents a significant advancement in medicinal chemistry due to its versatile structure and broad applicability. Its role as a building block in synthesizing kinase inhibitors and other therapeutic agents underscores its importance in modern drug discovery efforts. As research continues to uncover new biological targets and synthetic strategies,2-bromo-3-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid is poised to remain at the forefront of pharmaceutical innovation.

2764017-51-6 (2-bromo-3-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid) 関連製品

- 1314938-32-3(5-(Trifluoromethyl)thiophen-2-ol)

- 2229118-33-4(6-(propan-2-yloxy)pyridin-2-ylmethanesulfonyl fluoride)

- 451511-79-8(N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide)

- 1154963-41-3(3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine)

- 1217862-64-0(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol)

- 2098031-90-2(3-(3-Azidoazetidine-1-carbonyl)benzonitrile)

- 3290-01-5(2,3-Dichlorobenzyl Chloride)

- 1353984-38-9([1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester)

- 2034517-81-0(N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide)

- 1368626-05-4(1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid)